3-Isothiocyanato-4-(trifluoromethyl)pyridine
Description
3-Isothiocyanato-4-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine backbone substituted with a trifluoromethyl group at the 4-position and an isothiocyanate group at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isothiocyanate moiety provides reactivity for covalent interactions, making it valuable in medicinal chemistry and agrochemical research.
Properties
Molecular Formula |
C7H3F3N2S |
|---|---|
Molecular Weight |
204.17 g/mol |
IUPAC Name |
3-isothiocyanato-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F3N2S/c8-7(9,10)5-1-2-11-3-6(5)12-4-13/h1-3H |
InChI Key |
ANXBJXUPNMSYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)N=C=S |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via In Situ Dithiocarbamate Formation and Iron(III) Chloride-Mediated Desulfurization
A notable method for synthesizing pyridyl isothiocyanates, including electron-deficient variants such as 3-isothiocyanatopyridines, involves a one-pot approach starting from the corresponding pyridyl amines. This method proceeds through the in situ generation of dithiocarbamate salts by treating the amine with carbon disulfide in the presence of a strong base such as sodium hydride or DABCO. The dithiocarbamate intermediate is then subjected to desulfurization mediated by aqueous iron(III) chloride to yield the isothiocyanate product.
- The amine is dissolved in dimethylformamide and cooled.
- Sodium hydride is added to deprotonate the amine.
- Carbon disulfide is slowly introduced to form the dithiocarbamate salt.
- After stirring at room temperature, triethylamine and aqueous iron(III) chloride are added to effect desulfurization.
- The reaction mixture is stirred further at room temperature before workup.
This protocol is effective for a wide range of pyridyl isothiocyanates, including those with electron-withdrawing trifluoromethyl groups, providing moderate to good yields.
Multi-Step Organic Synthesis Starting from Pyridine Precursors
The synthesis of 3-isothiocyanato-4-(trifluoromethyl)pyridine often involves multi-step organic synthesis beginning with the preparation or procurement of the pyridine core substituted with a trifluoromethyl group. The isothiocyanate group is introduced subsequently via transformation of the corresponding amine or halide intermediates.
Typical synthetic route features:
- Preparation of 4-(trifluoromethyl)pyridin-3-amine or related intermediates.
- Conversion of the amine group to the isothiocyanate functionality using reagents such as thiophosgene, 1,1′-thiocarbonyldiimidazole, or triphosgene.
- Purification and isolation of the final compound.
This approach allows for control over regioselectivity and functional group compatibility, yielding 3-isothiocyanato-4-(trifluoromethyl)pyridine with high purity suitable for pharmaceutical applications.
Triphosgene-Mediated Conversion of Amines to Isothiocyanates
A convenient and efficient method for converting 2-aminopyridine derivatives into isothiocyanates involves the use of triphosgene as a phosgene equivalent. For example, in related trifluoromethyl-substituted pyridines, the amine is reacted with triphosgene in the presence of a base such as sodium carbonate in dichloromethane at low temperature, followed by stirring at room temperature to complete the conversion.
This method offers:
- Mild reaction conditions (0 °C to room temperature).
- High yields (up to 90% reported for similar compounds).
- Simple aqueous workup and organic extraction steps.
Though the example cited is for a related pyridine derivative, the method is adaptable for 3-isothiocyanato-4-(trifluoromethyl)pyridine synthesis.
Palladium-Catalyzed Cross-Coupling and Subsequent Functional Group Transformations
Advanced synthetic strategies involve palladium-catalyzed cross-coupling reactions to install trifluoromethyl groups or other substituents on the pyridine ring, followed by functional group interconversions to introduce the isothiocyanate moiety.
For instance, a patent describes:
- Refluxing 2-bromo-3-trifluoromethyl-5-nitropyridine with potassium ferrocyanide in the presence of palladium acetate and 1,1′-diphenylphosphinoferrocene ligand in dimethylformamide under nitrogen atmosphere.
- Subsequent reduction and functional group transformations yield intermediates that can be converted to isothiocyanates.
This method addresses issues of low yield and long reaction sequences by optimizing catalyst and reaction conditions for industrial scalability.
Recent Advances Using Thiocarbonyl Fluoride Intermediates
Emerging synthetic methodologies utilize thiocarbonyl fluoride intermediates generated in situ from precursors such as copper iodide and Langlois reagent. These intermediates react with primary amines to form isothiocyanates under controlled heating.
Advantages:
- Avoids use of toxic reagents like thiophosgene.
- Provides a versatile platform for synthesizing various isothiocyanates, including pyridyl derivatives.
- Potentially applicable to 3-isothiocyanato-4-(trifluoromethyl)pyridine synthesis with further optimization.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The isothiocyanate group acts as an electrophilic center, enabling nucleophilic substitution with amines, thiols, and alcohols. The trifluoromethyl group enhances electrophilicity through its electron-withdrawing effects .
Reaction with Amines
Reaction with primary or secondary amines yields thiourea derivatives. For example:
General Reaction:
Conditions:
Example Products:
| Amine Reagent | Product Structure | Yield | Source |
|---|---|---|---|
| Aniline | N-Phenyl-4-(trifluoromethyl)pyridin-3-yl | 85% | |
| Cyclohexylamine | N-Cyclohexyl analogue | 78% |
Reaction with Thiols
Thiols undergo substitution to form thioether derivatives.
Conditions:
Example:
Addition Reactions
The isothiocyanate group participates in cycloaddition and conjugate addition reactions.
Cycloaddition with Azides
Forms 1,2,3-thiadiazole derivatives under Huisgen conditions :
Conditions:
-
Solvent: Toluene
-
Temperature: 110°C
Functionalization via Cross-Coupling
The pyridine ring allows for palladium-catalyzed cross-coupling, though limited data exists.
Suzuki-Miyaura Coupling
Hypothetical example (based on analogous pyridines ):
Challenges:
-
Steric hindrance from the CF₃ group may reduce reactivity.
Hydrolysis and Stability
The isothiocyanate group hydrolyzes slowly in aqueous media :
Key Findings:
Antibacterial Agents
Thiourea derivatives exhibit activity against Bacillus subtilis and Staphylococcus aureus (MIC: 2–8 μg/mL) .
Agrochemical Intermediates
Used in synthesizing trifluoromethylpyridine-based pesticides .
Reaction Optimization Insights
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent Polarity | Low (e.g., THF) | ↑ Electrophilicity |
| Base Strength | Moderate (e.g., DABCO) | ↑ Reaction Rate |
| Temperature | 25–60°C | Balance Kinetics/Stability |
Scientific Research Applications
3-Isothiocyanato-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Isothiocyanato-4-(trifluoromethyl)pyridine is largely dependent on its chemical reactivity. The isothiocyanate group is highly electrophilic and can react with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity can lead to the formation of covalent bonds with biological targets, potentially disrupting their normal function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- Positional Effects : The 4-CF₃ group in 3-Isothiocyanato-4-(trifluoromethyl)pyridine may enhance metabolic stability compared to 6-CF₃ in compound 9f .
- Stability Trade-offs : Methyl substituents (e.g., 9i) improve activity but reduce stability, highlighting the need for balanced design .
Enzyme Inhibition and Target Specificity
- MurA Enzyme Inhibitors: Both 3-CF₃ and 4-CF₃ pyridines show similar activity, suggesting trifluoromethyl position is non-critical for MurA binding .
- CYP51 Inhibitors : Pyridine derivatives like UDO and UDD (with 4-CF₃) exhibit antiparasitic efficacy, but 3-Isothiocyanato-4-(trifluoromethyl)pyridine’s NCS group may target different enzymes via covalent mechanisms .
Neuroprotection
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Stability Notes |
|---|---|---|---|---|
| 3-Isothiocyanato-4-CF₃-pyridine | C₇H₃F₃N₂S | ~208.12 | 3-NCS, 4-CF₃ | Reactive; handle with care |
| 3-Ethynyl-4-CF₃-pyridine | C₈H₄F₃N | 171.12 | 3-C≡CH, 4-CF₃ | Stable; click chemistry |
| 4-Methyl-3-CF₃-pyridine (9i) | C₇H₆F₃N | 161.12 | 4-CH₃, 3-CF₃ | Unstable in solvents |
Biological Activity
3-Isothiocyanato-4-(trifluoromethyl)pyridine is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article delves into its biological activity, synthesis, and relevant case studies, presenting a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
3-Isothiocyanato-4-(trifluoromethyl)pyridine features an isothiocyanate functional group attached to a pyridine ring, which also includes a trifluoromethyl substituent. Its molecular formula is CHFNS, with a molar mass of approximately 207.18 g/mol. The trifluoromethyl group enhances the compound's electron-withdrawing properties, influencing its reactivity and biological interactions.
Biological Activity
The biological activity of 3-Isothiocyanato-4-(trifluoromethyl)pyridine has been primarily investigated for its anticancer potential. Isothiocyanates are known for their ability to induce apoptosis in cancer cells and exhibit anti-inflammatory properties. Studies have indicated that similar compounds can inhibit tumor growth and modulate various signaling pathways involved in cancer progression.
The mechanisms through which 3-Isothiocyanato-4-(trifluoromethyl)pyridine exerts its effects are not fully elucidated but may involve:
- Induction of Apoptosis : Compounds with isothiocyanate groups have been shown to activate apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : Similar structures have demonstrated the ability to halt the cell cycle in various cancer types.
- Modulation of Signaling Pathways : Preliminary studies suggest interactions with proteins involved in cancer signaling pathways.
Synthesis and Structural Similarities
Several methods have been developed for synthesizing 3-Isothiocyanato-4-(trifluoromethyl)pyridine, often involving reactions with thiocyanates or other nitrogen-containing compounds. The unique combination of the isothiocyanate functional group and the trifluoromethyl substituent may confer distinct chemical reactivity and biological properties compared to other similar compounds.
Comparison with Related Compounds
The following table summarizes structural similarities between 3-Isothiocyanato-4-(trifluoromethyl)pyridine and other related compounds:
| Compound Name | Structure Type | Similarity Level |
|---|---|---|
| 2-Isothiocyanato-3-(trifluoromethyl)pyridine | Isothiocyanate derivative | 0.85 |
| 5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile | Isothiocyanate derivative | 0.78 |
| 2-Fluoro-3-(trifluoromethyl)pyridine | Fluorinated pyridine | 0.85 |
| 2-Chloro-5-trifluoromethylpyridine | Chlorinated pyridine | 0.78 |
| 5-(Trifluoromethyl)nicotinonitrile | Nicotinonitrile derivative | 0.78 |
This table indicates that while there are numerous structurally similar compounds, the specific arrangement of functional groups in 3-Isothiocyanato-4-(trifluoromethyl)pyridine may enhance its unique biological activities.
Case Studies and Research Findings
Recent studies have highlighted the anticancer potential of isothiocyanates, including those structurally related to 3-Isothiocyanato-4-(trifluoromethyl)pyridine:
- In Vitro Studies : A study evaluating various isothiocyanates found that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against several cancer cell lines, including melanoma and prostate cancer cells .
- Mechanistic Insights : Research indicates that trifluoromethyl-containing compounds can disrupt microtubule polymerization, leading to increased cytotoxicity in certain cancer types. This suggests that similar mechanisms may be at play for 3-Isothiocyanato-4-(trifluoromethyl)pyridine .
- Comparative Analysis : In comparative studies, compounds with isothiocyanate groups were shown to reduce cell viability significantly at lower concentrations than their non-isothiocyanate counterparts, emphasizing the importance of this functional group in enhancing anticancer activity .
Q & A
Q. What are the common synthetic routes for preparing 3-isothiocyanato-4-(trifluoromethyl)pyridine, and what reaction conditions are critical for yield optimization?
The synthesis typically involves sequential functionalization of a pyridine core. Key steps include:
- Chlorination and trifluoromethylation : Initial chlorination of the pyridine ring followed by trifluoromethyl group introduction via halogen exchange (e.g., using CF₃Cu or CF₃SiMe₃) .
- Isothiocyanate formation : Reaction of a primary amine intermediate with thiophosgene or carbon disulfide under basic conditions to install the isothiocyanate (-NCS) group. Reaction temperature (0–5°C) and pH control (pH 9–10) are critical to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is often employed to isolate the product, with yields ranging from 40–65% depending on the stepwise efficiency .
Q. How can researchers confirm the purity and structural integrity of 3-isothiocyanato-4-(trifluoromethyl)pyridine?
- Analytical techniques :
- ¹H/¹³C NMR : To verify substituent positions and absence of unreacted intermediates (e.g., residual amine or thiourea byproducts) .
- LC-MS : For molecular weight confirmation and purity assessment (>95% by HPLC) .
- Elemental analysis : To validate empirical formula consistency, particularly given the high fluorine content .
- Challenges : The compound’s sensitivity to moisture requires anhydrous handling during analysis to prevent hydrolysis of the isothiocyanate group .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during the functionalization of the pyridine ring with trifluoromethyl and isothiocyanate groups?
- Directed metalation : Use of directing groups (e.g., halogens or methoxy) to control trifluoromethylation at the 4-position. For example, lithiation at the 3-position can be directed by adjacent substituents .
- Protection/deprotection : Temporary protection of reactive sites (e.g., silylation of hydroxyl groups) to prevent unwanted substitutions during isothiocyanate installation .
- Computational modeling : DFT studies to predict electrophilic/nucleophilic attack sites on the pyridine ring, optimizing reaction pathways .
Q. How does the reactivity of the isothiocyanate group influence the compound’s applications in medicinal chemistry, and what are common side reactions?
- Thiourea formation : The -NCS group readily reacts with amines to form thiourea adducts, which are useful in drug discovery (e.g., kinase inhibitors) but require strict anhydrous conditions to prevent premature reaction .
- Hydrolysis sensitivity : In aqueous environments, the isothiocyanate group hydrolyzes to a urea derivative, necessitating inert atmospheres during biological assays .
- Cross-coupling potential : The chloro substituent at the 3-position allows further functionalization via Suzuki or Buchwald-Hartwig couplings, enabling diversification for structure-activity relationship (SAR) studies .
Q. What are the key considerations for using 3-isothiocyanato-4-(trifluoromethyl)pyridine in biological target engagement studies?
- Probe design : The compound’s trifluoromethyl group enhances membrane permeability, while the isothiocyanate acts as a covalent warhead for target immobilization (e.g., in pull-down assays) .
- Competitive binding assays : Use isotopic labeling (³H/¹⁴C) or fluorescence quenching to quantify binding affinity to enzymes like kinases or phosphatases .
- Toxicity controls : Monitor off-target effects using scrambled derivatives or knockout cell lines to validate specificity .
Methodological Challenges and Data Interpretation
Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data for this compound?
- Reproducibility checks : Validate reaction conditions (e.g., catalyst loading, solvent purity) against literature protocols .
- Cross-referencing spectral data : Compare NMR chemical shifts with structurally analogous compounds (e.g., 2-chloro-4-(trifluoromethyl)pyridine derivatives) to confirm assignments .
- Batch variability : Trace moisture or oxygen levels during synthesis can drastically alter yields; use Karl Fischer titration to ensure solvent dryness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
